molecular formula C13H17N5O2S2 B6436295 N-(1-{5-cyanoimidazo[2,1-b][1,3]thiazol-6-yl}piperidin-4-yl)-N-methylmethanesulfonamide CAS No. 2549042-15-9

N-(1-{5-cyanoimidazo[2,1-b][1,3]thiazol-6-yl}piperidin-4-yl)-N-methylmethanesulfonamide

Cat. No.: B6436295
CAS No.: 2549042-15-9
M. Wt: 339.4 g/mol
InChI Key: LBXCPEQOBLFKAF-UHFFFAOYSA-N
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Description

N-(1-{5-cyanoimidazo[2,1-b][1,3]thiazol-6-yl}piperidin-4-yl)-N-methylmethanesulfonamide is a useful research compound. Its molecular formula is C13H17N5O2S2 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.08236715 g/mol and the complexity rating of the compound is 561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms depending on their specific structure and the presence of functional groups . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .

Biochemical Pathways

Thiazole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities . For instance, they can affect the synthesis of neurotransmitters such as acetylcholine, which is crucial for the normal functioning of the nervous system .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a range of effects due to their diverse biological activities . For instance, they have been found to exhibit antitumor and cytotoxic activity .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .

Properties

IUPAC Name

N-[1-(5-cyanoimidazo[2,1-b][1,3]thiazol-6-yl)piperidin-4-yl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2S2/c1-16(22(2,19)20)10-3-5-17(6-4-10)12-11(9-14)18-7-8-21-13(18)15-12/h7-8,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXCPEQOBLFKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C2=C(N3C=CSC3=N2)C#N)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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